molecular formula C18H18F2N2O3S B6573418 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide CAS No. 946225-99-6

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide

Cat. No.: B6573418
CAS No.: 946225-99-6
M. Wt: 380.4 g/mol
InChI Key: ODEMUBRTFATEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core modified with an ethanesulfonyl group at the 1-position and a 3,4-difluorobenzamide substituent at the 7-position.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c1-2-26(24,25)22-9-3-4-12-5-7-14(11-17(12)22)21-18(23)13-6-8-15(19)16(20)10-13/h5-8,10-11H,2-4,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEMUBRTFATEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

An alternative route involves reductive amination of 7-nitro-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline using hydrogen gas and palladium on carbon. However, this method suffers from lower yields (60–70%) due to competing reduction of the sulfonamide group.

Solid-Phase Synthesis

Immobilizing the tetrahydroquinoline core on Wang resin enables iterative coupling steps, though scalability remains a challenge.

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52–7.45 (m, 1H, Ar–H), 7.08–7.02 (m, 1H, Ar–H), 3.97 (s, 3H, OCH₃), 3.68–3.45 (m, 4H, SO₂CH₂CH₃ and NH), 2.02–1.89 (m, 4H, tetrahydroquinoline CH₂), 1.10 (t, J = 7.4 Hz, 6H, CH₂CH₃).

  • HRMS (ESI): m/z calc. for C₂₀H₁₉F₂N₂O₃S [M+H]⁺: 417.1084; found: 417.1086.

Purity Assessment:

  • HPLC (C18 column, 70:30 MeOH/H₂O): ≥98% purity at 254 nm.

Challenges and Mitigation Strategies

Sulfonamide Hydrolysis

Prolonged exposure to acidic conditions can cleave the sulfonamide bond. Using buffered aqueous workups (pH 6–7) preserves integrity.

Fluorine Substituent Reactivity

The electron-withdrawing nature of fluorine atoms slows amidation. Increasing reaction temperature to 40°C improves kinetics without compromising yield.

Scale-Up Considerations

Process Safety:

  • Ethanesulfonyl chloride is corrosive; inert atmosphere handling is mandatory.

  • Waste Management: Quench excess sulfonyl chloride with ice-cold sodium bicarbonate before disposal.

Cost Analysis:

ComponentCost per kg (USD)
3,4-Difluorobenzoic acid450
EDCl320
[Ru(p-cymene)I₂]₂12,000

Batch production (100 g scale) reduces catalyst costs by 40% through recycling .

Chemical Reactions Analysis

Types of Reactions: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide may be employed in the study of enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The ethanesulfonyl group in the target compound and ’s analog contrasts with amine-ethyl chains in ’s compounds. Fluorine vs. Benzodioxole: The target compound’s 3,4-difluorobenzamide offers a balance of lipophilicity and metabolic resistance, while the benzodioxole in ’s analog may increase steric bulk and electron density, affecting target engagement .

Synthetic Accessibility: Yields for ’s compounds vary widely (6–69%), with sterically hindered analogs like Compound 30 showing significantly lower efficiency.

Biological Implications :

  • Thiophene-carboximidamide derivatives () may target enzymes requiring planar aromatic interactions (e.g., kinases), while the target compound’s fluorinated benzamide could favor hydrophobic binding pockets.

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide is a synthetic compound belonging to the sulfonamide class. It exhibits a unique chemical structure that combines a tetrahydroquinoline moiety with a difluorobenzamide group. This combination enhances its solubility and biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S with a molecular weight of 380.48 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC17H20N2O4S
Molecular Weight380.48 g/mol
LogP2.5135
Polar Surface Area72.206 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Biological Activity

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Antimicrobial Properties : Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
  • Anticancer Activity : The unique structure may allow for selective targeting of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in disease processes. The sulfonamide group can mimic substrates of these enzymes, leading to competitive inhibition and subsequent therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of similar sulfonamide derivatives:

  • Antimicrobial Efficacy : A study demonstrated that sulfonamides effectively inhibited the growth of various bacterial strains, showcasing their potential as broad-spectrum antibiotics.
  • Cancer Cell Line Studies : Research involving human cancer cell lines indicated that derivatives of tetrahydroquinoline exhibited significant cytotoxicity, suggesting potential use in cancer therapy.
  • Inflammation Models : In vivo studies showed that compounds with similar structures reduced markers of inflammation in animal models of arthritis.

Q & A

Q. What are the recommended synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis typically involves a multi-step pathway:

  • Step 1: Functionalization of the tetrahydroquinoline core with an ethanesulfonyl group via sulfonylation under basic conditions (e.g., pyridine as a base and dichloromethane as solvent) .
  • Step 2: Introduction of the 3,4-difluorobenzamide moiety via coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) .
  • Optimization:
    • Temperature control: Maintain 0–5°C during sulfonylation to minimize side reactions.
    • Solvent selection: Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance solubility and reaction efficiency.
    • Purification: Employ flash chromatography or preparative HPLC to isolate the final compound (>95% purity) .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C): Confirm the presence of key functional groups (e.g., ethanesulfonyl protons at δ 3.1–3.3 ppm, aromatic fluorine signals) .
  • High-resolution mass spectrometry (HRMS): Validate molecular weight (C₁₉H₁₇F₂N₂O₃S; theoretical MW 404.09) .
  • HPLC with UV detection: Assess purity (>98%) using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

Methodological Answer:

  • Enzyme inhibition assays: Test against targets like protein tyrosine phosphatases (PTP1B) using fluorogenic substrates to measure IC₅₀ values .
  • Cellular viability assays: Use cancer cell lines (e.g., MCF-7, HeLa) to screen for antiproliferative activity via MTT assays .
  • Receptor binding studies: Employ radioligand displacement assays (e.g., for RORγ nuclear receptors) to assess binding affinity .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s biological activity across different assay systems be resolved?

Methodological Answer: Contradictions may arise due to assay-specific conditions (e.g., buffer pH, cofactors). Strategies include:

  • Orthogonal assays: Compare results from enzymatic assays (e.g., PTP1B inhibition) with cellular functional assays (e.g., glucose uptake in hepatocytes) to confirm target engagement .
  • Physicochemical profiling: Measure logP and solubility to rule out bioavailability issues affecting in vitro vs. in vivo discrepancies .
  • Structural analysis: Use X-ray crystallography or molecular docking to identify binding modes that explain differential activity across isoforms (e.g., RORγ vs. RORα) .

Q. What strategies are effective in elucidating the mechanism of action given its structural complexity?

Methodological Answer:

  • Computational modeling: Perform molecular dynamics simulations to map interactions between the difluorobenzamide group and active-site residues (e.g., in PTP1B) .
  • Isotopic labeling: Synthesize a ¹⁴C-labeled analog for metabolite tracking in hepatic microsomal assays .
  • Proteomic profiling: Use SILAC (stable isotope labeling by amino acids in cell culture) to identify off-target proteins in treated cells .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetic (PK) studies:
    • Administer the compound intravenously (IV) and orally (PO) in rodents to calculate bioavailability (%F) and half-life (t₁/₂) .
    • Use LC-MS/MS to quantify plasma concentrations and tissue distribution .
  • Toxicology:
    • Conduct acute toxicity studies (OECD 423) with dose escalation to determine LD₅₀ and histopathological endpoints .
    • Screen for CYP450 inhibition to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.